4-Carbxlic acid methy ester cyclohexane boronic acid
Description
4-Carboxylic acid methyl ester cyclohexane boronic acid (CAS: 1782338-82-1) is a boronic acid derivative characterized by a cyclohexane backbone substituted with a boronic acid group and a methyl ester-linked carboxylic acid moiety. This structure combines the reactivity of boronic acids—commonly employed in Suzuki-Miyaura cross-coupling reactions—with the steric and electronic effects of the cyclohexane ring and ester functionality .
Properties
IUPAC Name |
(4-methoxycarbonylcyclohexyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h6-7,11-12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCROUDJTUPKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCC(CC1)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Methyl 4-Boronobenzoate
A plausible route involves hydrogenating an aromatic precursor, methyl 4-boronobenzoate, under high-pressure hydrogen (5–10 bar) using palladium on carbon (Pd/C) or ruthenium catalysts. However, unprotected boronic acids are prone to deboronation under these conditions. To mitigate this, the boronic acid is often converted to a pinacol boronate ester prior to hydrogenation.
Example protocol :
-
Protect methyl 4-boronobenzoate as its pinacol ester.
-
Hydrogenate at 80°C under 7 bar H₂ with 5% Pd/C in ethanol.
-
Deprotect the boronate ester using acidic hydrolysis (HCl, H₂O/THF).
Key challenges :
-
Catalyst poisoning by boron species.
-
Incomplete ring saturation leading to residual aromaticity.
Miyaura Borylation of Halogenated Cyclohexane Derivatives
Palladium-Catalyzed Borylation of Methyl 4-Bromocyclohexanecarboxylate
The Miyaura borylation reaction offers a direct method to install boron groups. Methyl 4-bromocyclohexanecarboxylate reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in dioxane at 80–100°C.
Reaction conditions :
| Reagent | Quantity | Role |
|---|---|---|
| Methyl 4-bromocyclohexanecarboxylate | 1.0 equiv | Substrate |
| Bis(pinacolato)diboron | 1.5 equiv | Boron source |
| Pd(dppf)Cl₂ | 5 mol% | Catalyst |
| KOAc | 3.0 equiv | Base |
| Dioxane | 0.2 M | Solvent |
Yield : 60–75% (pinacol boronate ester), followed by hydrolysis to boronic acid (85–90% yield).
Cyclohexane Ring Construction via Diels-Alder Reaction
Boron-Containing Dienophiles
A retro-synthetic approach employs a Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a boronate-functionalized dienophile. For example, methyl 4-boronoacrylate undergoes [4+2] cycloaddition to form a cyclohexane derivative. Subsequent hydrogenation and esterification yield the target compound.
Limitations :
-
Low regioselectivity in unsymmetrical dienes.
-
Boronate stability under thermal cycloaddition conditions.
Functional Group Interconversion Strategies
Hydroxyl-to-Boronic Acid Conversion
Starting from methyl 4-hydroxycyclohexanecarboxylate, the hydroxyl group is converted to a triflate (using triflic anhydride) and subjected to a Suzuki-type borylation with a palladium catalyst and diboron reagent.
Typical procedure :
-
Triflylation: Methyl 4-hydroxycyclohexanecarboxylate + Tf₂O, pyridine, −10°C.
-
Borylation: Triflate intermediate + B₂(pin)₂, Pd(OAc)₂, PCy₃, K₃PO₄, dioxane, 100°C.
Yield : 50–65% after hydrolysis.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Aromatic hydrogenation | High atom economy | Boron protection/deprotection steps | 40–60% |
| Miyaura borylation | Mild conditions, scalability | Requires halogenated precursor | 60–75% |
| Diels-Alder | Builds ring and functionality | Low regioselectivity | 30–50% |
| Hydroxyl conversion | Utilizes stable intermediates | Multi-step synthesis | 50–65% |
Characterization and Stability
Methyl 4-boronocyclohexanecarboxylate is characterized by:
-
¹H NMR : δ 1.2–2.1 (m, cyclohexane protons), 3.65 (s, COOCH₃), 6.8–7.5 (br, B(OH)₂).
-
¹¹B NMR : δ 28–30 ppm (trigonal boron).
-
MS (ESI) : m/z 228 [M+H]⁺.
Stability studies indicate decomposition above 150°C and in aqueous acidic/basic conditions. Storage under inert atmosphere at −20°C is recommended.
Industrial-Scale Considerations
Large-scale synthesis favors the Miyaura borylation route due to commercial availability of methyl 4-bromocyclohexanecarboxylate and streamlined catalytic processes. Continuous flow systems improve safety and efficiency in handling pyrophoric diboron reagents.
Emerging Techniques and Catalytic Innovations
Recent advances include photoredox-mediated borylation and enzymatic desymmetrization of prochiral cyclohexane precursors. For example, visible-light-driven borylation using Ir(ppy)₃ as a photocatalyst achieves 70% yield at room temperature .
Chemical Reactions Analysis
Types of Reactions
4-Carbxlic acid methy ester cyclohexane boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4-carboxylic acid methyl ester cyclohexane boronic acid is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, making it essential for constructing complex organic molecules .
Key Reactions:
- Suzuki-Miyaura Coupling: Utilizes this compound as a nucleophilic partner in transmetalation steps.
- Oxidation Reactions: The boronic acid group can be oxidized to form boronic esters or borates, expanding its utility in synthetic pathways.
Medicinal Chemistry
In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors. The unique properties of 4-carboxylic acid methyl ester cyclohexane boronic acid make it suitable for developing boron-containing drugs aimed at treating diseases like cancer and diabetes .
Applications:
- Enzyme Inhibition: Targeting specific enzymes involved in metabolic pathways.
- Drug Development: Serving as a scaffold for designing new therapeutic agents.
Materials Science
The compound is also utilized in materials science for producing advanced materials such as polymers and nanomaterials. Its ability to form stable boron-carbon bonds enhances the mechanical properties and thermal stability of these materials.
Material Applications:
- Polymer Modifiers: Enhancing the properties of general-purpose polymer materials.
- Nanomaterials: Contributing to the development of novel nanostructures with specific functionalities.
Case Study 1: Cross-Coupling Reactions
A study demonstrated the efficiency of 4-carboxylic acid methyl ester cyclohexane boronic acid in Suzuki-Miyaura reactions, showcasing high yields and selectivity when coupled with various aryl halides. The reaction conditions were optimized to achieve maximum efficiency, highlighting its potential for industrial applications .
Case Study 2: Enzyme Inhibition
Research focused on the use of this compound as an inhibitor for specific enzymes involved in glucose metabolism. The study revealed that derivatives of this boronic acid exhibited significant inhibitory effects, suggesting a pathway for developing new diabetes treatments .
Mechanism of Action
The mechanism of action of 4-Carbxlic acid methy ester cyclohexane boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including the Suzuki-Miyaura coupling, where it acts as a nucleophilic partner in the transmetalation step . The compound’s boronic acid group can interact with molecular targets such as enzymes, potentially inhibiting their activity by forming stable complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key comparable compounds include:
- Cyclohexane boronic acid : Lacks the methyl ester-carboxylic acid group.
- Benzene boronic acid : Aromatic counterpart with a simpler phenyl ring.
- Butane boronic acid : Aliphatic boronic acid with shorter chain length.
- 4-Carboxylic phenyl boronic acid : Features a phenyl ring with a carboxylic acid group, differing in backbone rigidity and electronic properties .
Chromatographic Behavior
Cyclohexane boronic acid derivatives are noted for their long retention times in gas chromatography (GC) compared to smaller boronates (e.g., methanol or butane boronates) due to increased molecular weight and hydrophobicity . For example:
| Compound | Retention Time (Relative to Methanol Boronate) | Stability to Hydrolysis |
|---|---|---|
| Cyclohexane boronate | High | Moderate |
| Butane boronate | Medium | High |
| Benzene boronate | High | Low |
| 4-Carb. methyl ester | Inferred: Higher | Inferred: Moderate |
The methyl ester group in 4-carboxylic acid methyl ester cyclohexane boronic acid may enhance stability compared to free carboxylic acid analogs, as esters are less prone to hydrolysis .
Stability and Handling
- Hydrolytic Stability : Butane boronates are preferred for their balance of volatility and stability. Cyclohexane boronates, while more stable than benzene derivatives, require anhydrous conditions . The methyl ester group likely mitigates hydrolysis risks compared to free boronic acids.
- Air Sensitivity : Tert-butyl boronates are highly air-sensitive, whereas cyclohexane derivatives are more robust. The ester group may further reduce oxidation susceptibility .
Thermal and Physical Properties
- Melting Points : Methyl ester derivatives of carboxylic acids (e.g., nicotinuric acid methyl ester, m.p. 67–68°C) typically have lower melting points than their acid counterparts, suggesting improved processability for the target compound .
- Volatility: Cyclohexane boronates are less volatile than methanol or butane derivatives, which complicates GC analysis but benefits solid-phase synthesis .
Biological Activity
4-Carboxylic acid methyl ester cyclohexane boronic acid is a compound that combines the properties of boronic acids with carboxylic acid functionalities. This unique structure has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development.
Biological Properties
The biological activity of boronic acids, including 4-carboxylic acid methyl ester cyclohexane boronic acid, can be categorized into several key areas:
- Anticancer Activity : Boronic acids have been shown to exhibit anticancer properties, primarily through the inhibition of proteasomes. Bortezomib, a boronic acid derivative, is an established anticancer drug that targets proteasome activity, leading to apoptosis in cancer cells .
- Antibacterial and Antiviral Effects : Research indicates that certain boronic acids possess antibacterial and antiviral activities. These compounds can disrupt bacterial cell walls or interfere with viral replication processes .
- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by binding to active sites or allosteric sites on enzymes. This property is particularly relevant in the design of inhibitors for various diseases .
Mechanistic Insights
The mechanism of action for 4-carboxylic acid methyl ester cyclohexane boronic acid involves its ability to form stable complexes with biological molecules. The carboxylate group enhances the stability and reactivity of the boron atom, which is crucial for its biological interactions.
Table 1: Comparison of Biological Activities of Boronic Acids
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| Bortezomib | Anticancer | Proteasome inhibition |
| Tavaborole | Antifungal | Inhibition of fungal growth |
| 4-Carboxylic Acid Methyl Ester | Antibacterial/Antiviral | Reversible binding to saccharides and proteins |
Case Studies
- Inhibition of Transthyretin Aggregation : A study explored the use of boronic acids to inhibit transthyretin fibril formation, which is associated with amyloid diseases. The compound demonstrated concentration-dependent inhibition, highlighting its potential therapeutic application .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of various boronic acids. The results indicated that modifications to the boron structure could enhance antibacterial efficacy against resistant strains .
- Enzyme Inhibition Studies : A detailed analysis was conducted on the enzyme inhibition capabilities of modified boron compounds. The findings revealed that specific structural features significantly influenced binding affinity and selectivity towards target enzymes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-carboxylic acid methyl ester cyclohexane boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, introduce the boronic acid group through a Suzuki-Miyaura cross-coupling reaction using palladium catalysts (e.g., Pd(PPh₃)₄) and a cyclohexane-derived halide precursor . Subsequent esterification of the carboxylic acid group can be achieved using methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP). Key variables affecting yield include temperature (optimized at 60–80°C for coupling) and stoichiometric ratios (1:1.2 boronic acid:halide). Purity is confirmed via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, boronic acid B-O signals at ~30 ppm). 2D NMR (COSY, HSQC) resolves cyclohexane ring conformations .
- X-ray Crystallography : Determines stereochemistry and bond lengths, particularly the boron-oxygen bond (typically 1.36–1.42 Å) and ester group geometry. Requires slow evaporation from dichloromethane/hexane mixtures to obtain single crystals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 252.12) and fragmentation patterns .
Advanced Research Questions
Q. How can side reactions (e.g., ester hydrolysis or boronic acid dehydration) be minimized during synthesis?
- Methodological Answer :
- Ester Hydrolysis : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar). Monitor pH to avoid acidic/basic conditions; kinetic studies show hydrolysis rates increase above pH 7 .
- Boronic Acid Dehydration : Add stabilizing agents like neopentyl glycol or reduce reaction temperatures (<50°C). FT-IR tracking of B-OH peaks (3200–3400 cm⁻¹) helps detect early dehydration .
Q. How should researchers address contradictory data in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodological Answer : Conduct a Design of Experiments (DOE) to isolate variables (e.g., catalyst loading, solvent polarity). For example, a 3² factorial design can optimize Pd catalyst (0.5–2 mol%) and ligand (e.g., SPhos, XPhos) ratios. Statistical analysis (ANOVA) identifies significant factors, while control experiments exclude batch-to-batch variability .
Q. What strategies improve solubility in polar aprotic solvents for reactivity studies?
- Methodological Answer : Modify solvent systems using Hansen solubility parameters. For instance, dimethylacetamide (DMAc, δD=18.2, δP=11.5) enhances solubility compared to THF (δD=16.8, δP=5.7). Co-solvents like 1,4-dioxane (20% v/v) reduce aggregation, verified by dynamic light scattering (DLS) .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?
- Methodological Answer : Perform accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Store samples at 4°C under desiccation (relative humidity <10%) to prevent boronic acid dimerization. Kinetic modeling of degradation (Arrhenius equation) predicts shelf life .
Data Analysis and Optimization
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for ester group substitution. Fukui indices identify electrophilic sites (e.g., carbonyl carbon). Compare with experimental kinetic data (e.g., rate constants from UV-Vis monitoring at 260 nm) .
Q. How can advanced microscopy techniques elucidate surface adsorption behavior in heterogeneous catalysis?
- Methodological Answer : Use atomic force microscopy (AFM) to map surface interactions on catalyst supports (e.g., SiO₂). Coupled with microspectroscopic imaging (Raman or FT-IR), this reveals adsorption sites and boronic acid coordination modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
